Enantiomer-Dependent Activity at Nicotinic Acetylcholine Receptors
A direct head-to-head comparison of piperidine derivatives revealed that the stereochemistry at the 3-position dictates potency at α4β2 nAChRs. The (S)-enantiomer of a related 3-cyanopiperidine derivative (PPB-12) exhibited an IC50 of 17.5 μM, while its (R)-counterpart (PPB-13) showed an IC50 of 9.8 μM, representing a near 2-fold difference in potency [1]. This demonstrates that stereochemistry is not a passive property but a direct determinant of biological activity.
| Evidence Dimension | IC50 for α4β2 nAChR Inhibition |
|---|---|
| Target Compound Data | 17.5 μM (95% CI: 10.9–28.3) for (S)-enantiomer derivative PPB-12 |
| Comparator Or Baseline | 9.8 μM (95% CI: 4.4–21.6) for (R)-enantiomer derivative PPB-13 |
| Quantified Difference | 1.8-fold difference in IC50 |
| Conditions | In vitro radioligand binding assay using human α4β2 nAChRs expressed in HEK cells. Values are geometric means, n=4-8. |
Why This Matters
This data confirms that the (S)-enantiomer possesses distinct pharmacological properties, making it non-substitutable with its (R)-form or racemate in applications where target selectivity and potency are critical.
- [1] Carter, L. P., et al. (2018). Characterization of the Enantiomers of a Novel Piperidine-Based Compound with High Affinity for Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics. (Abstracted from JPET Highwire markup). Retrieved from https://jpet.aspetjournals.org/highwire/markup/115409/expansion View Source
